Product packaging for 1-(3-bromophenyl)-1H-1,2,4-triazole(Cat. No.:CAS No. 375857-96-8)

1-(3-bromophenyl)-1H-1,2,4-triazole

Cat. No.: B3263537
CAS No.: 375857-96-8
M. Wt: 224.06 g/mol
InChI Key: YJQBLWWHFYAXRA-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrN3 B3263537 1-(3-bromophenyl)-1H-1,2,4-triazole CAS No. 375857-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBLWWHFYAXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of 1,2,4 Triazole Scaffolds in Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in heterocyclic chemistry, largely due to its diverse and significant biological activities. zsmu.edu.ua The stability of the triazole ring, coupled with its capacity for hydrogen bonding and its dipole character, allows molecules incorporating this scaffold to interact with high affinity at biological receptors. researchgate.net

The versatility of the 1,2,4-triazole scaffold is demonstrated by its presence in a wide array of approved drugs with varied therapeutic applications. nih.gov These include antifungal agents like fluconazole (B54011) and itraconazole, which act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, crucial for ergosterol (B1671047) biosynthesis in fungi. researchgate.net The scaffold is also a key component in antiviral, anticancer, anticonvulsant, anti-inflammatory, and antidepressant medications. nih.gov

The ability to introduce a wide range of substituents onto the triazole ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. This has made the 1,2,4-triazole nucleus a privileged scaffold in medicinal chemistry and drug discovery. mdpi.com

Research Landscape of Substituted Phenyl 1,2,4 Triazoles

Classical Multi-Step Synthetic Routes

Traditional methods for the construction of the 1,2,4-triazole scaffold typically involve the sequential formation of the heterocyclic ring followed by the introduction or modification of substituents. These routes, while established, often require multiple steps and sometimes harsh reaction conditions.

Cyclization Reactions for 1,2,4-Triazole Ring Formation

The core of classical 1,2,4-triazole synthesis lies in the cyclization of open-chain precursors. A variety of methods have been developed to construct the five-membered ring. These often involve the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group.

One common strategy involves the reaction of hydrazides with reagents that provide the remaining carbon and nitrogen atoms of the triazole ring. For instance, the reaction of hydrazides with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole-thiones. These thiones can be further modified. nih.govmdpi.com Another approach utilizes the reaction of amidrazones, which can be cyclized under thermal or acid/base-catalyzed conditions to yield 1,2,4-triazoles. nih.gov

A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the microwave-assisted reaction of hydrazines with formamide (B127407) in the absence of a catalyst, which demonstrates good functional-group tolerance. organic-chemistry.org Additionally, multicomponent reactions, where several starting materials react in a single step to form the desired product, offer a more streamlined approach to the triazole core. organic-chemistry.org For example, an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

The following table summarizes some classical cyclization strategies for 1,2,4-triazole synthesis:

Starting MaterialsReagents/ConditionsProduct Type
Hydrazides, IsothiocyanatesBase, Heat1,2,4-Triazole-3-thiones
AmidrazonesHeat or Acid/Base1,2,4-Triazoles
Hydrazines, FormamideMicrowaveSubstituted 1,2,4-Triazoles
Aryl hydrazines, Paraformaldehyde, NH4OAc, AlcoholElectrolysis1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles

Post-Cyclization Functionalization and Derivatization

Once the this compound core is established, the bromine atom serves as a versatile handle for further functionalization. This allows for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the triazole scaffold.

Nucleophilic substitution reactions can be employed to replace the bromine atom with various nucleophiles. researchgate.net Furthermore, the bromine atom is an excellent group for transition-metal-catalyzed cross-coupling reactions, which are discussed in more detail in the modern synthetic approaches section.

Besides reactions involving the bromo-substituent, the triazole ring itself can be functionalized. For example, N-alkylation of the triazole ring can introduce substituents at different nitrogen positions. researchgate.net The specific conditions of the reaction can often control the regioselectivity of the alkylation.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally benign synthetic methods. For the synthesis of this compound and its analogs, transition-metal catalysis has emerged as a powerful tool.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly copper and palladium, play a pivotal role in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly reliable and regioselective method for the synthesis of 1,2,3-triazoles. rsc.orgacs.org While the target compound is a 1,2,4-triazole, copper catalysis is also instrumental in the synthesis of this isomer.

Copper catalysts can facilitate the [3+2] cycloaddition of various components to form the 1,2,4-triazole ring. For example, a copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine (B1172632) has been developed. figshare.comnih.gov This process involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. nih.govnih.gov The use of inexpensive Cu(OAc)2 as a catalyst makes this method economically attractive. nih.gov

Furthermore, copper-catalyzed oxidative coupling reactions offer another avenue to 1,2,4-triazoles. A simple one-step synthesis of 1,2,4-triazole derivatives can be achieved through a copper-catalyzed oxidative coupling reaction under an atmosphere of air, involving sequential N-C and N-N bond formation. researchgate.net Catalyst systems can also be fine-tuned to control regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Cu(II) catalyst selectively produces 1,5-disubstituted 1,2,4-triazoles, whereas an Ag(I) catalyst leads to the 1,3-disubstituted isomer. isres.orgfrontiersin.org

The following table highlights some copper-catalyzed reactions for 1,2,4-triazole synthesis:

Reaction TypeReactantsCatalyst SystemProduct Type
One-Pot SynthesisNitriles, HydroxylamineCu(OAc)2Substituted 1,2,4-Triazoles
Oxidative Coupling-Copper catalyst, Air1,2,4-Triazole derivatives
[3+2] CycloadditionIsocyanides, Diazonium saltsCu(II)1,5-Disubstituted 1,2,4-Triazoles

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds and are particularly useful for the derivatization of aryl halides like this compound. libretexts.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is one of the most widely used palladium-catalyzed reactions. libretexts.orgnih.gov

The bromine atom on the phenyl ring of this compound makes it an ideal substrate for Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, providing a straightforward method to synthesize a library of derivatives. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base. researchgate.netnih.gov The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and scope. nih.gov

The general scheme for a Suzuki-Miyaura coupling of this compound is as follows:

Reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to yield a 1-(3-aryl/alkyl-phenyl)-1H-1,2,4-triazole derivative.

This powerful reaction has been extensively used to synthesize a diverse range of 3,5-diaryl-4H-1,2,4-triazoles and other complex molecules containing the triazole scaffold. researchgate.netnih.gov

The following table provides a general overview of the Suzuki-Miyaura coupling reaction conditions:

SubstrateCoupling PartnerCatalystBaseProduct
This compoundArylboronic acidPd(PPh3)4K2CO3, Na2CO3, etc.1-(3-Arylphenyl)-1H-1,2,4-triazole
This compoundAlkylboronic acid/esterPalladium catalystBase1-(3-Alkylphenyl)-1H-1,2,4-triazole

Metal-Free Synthetic Protocols

The development of metal-free synthetic methods for the construction of the 1,2,4-triazole ring system is of significant interest to avoid the potential for metal contamination in the final products and to reduce the environmental burden associated with metal catalysts. One prominent metal-free approach for the synthesis of 1-aryl-1H-1,2,4-triazoles involves the cyclization of N-cyanobenzimidates with hydrazines. This method provides a versatile route to a variety of substituted triazoles.

Another notable metal-free strategy is the iodine-catalyzed oxidative cyclization of hydrazones with amines. This reaction proceeds through a cascade of C-H functionalization and double C-N bond formation, followed by oxidative aromatization to yield the desired 1,3,5-trisubstituted 1,2,4-triazoles. bohrium.com While not directly yielding 1-substituted triazoles, this methodology highlights the potential of metal-free oxidative strategies in triazole synthesis.

Furthermore, a three-component reaction involving amidines, isothiocyanates, and hydrazines offers a metal- and oxidant-free pathway to fully substituted 1H-1,2,4-triazol-3-amines under mild conditions. bohrium.com Although this specific example leads to an amino-substituted triazole, the underlying principle of metal-free multicomponent reactions is applicable to the synthesis of other derivatives.

Aryl diazonium salts have also been employed as a nitrogen source in the metal-free synthesis of 1,2,4-triazoles through a [3+2] cycloaddition/decarboxylation reaction with azalactones. nih.gov This approach provides a regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This is achieved through the use of alternative energy sources, solvent-free conditions, and electrochemical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide under microwave irradiation in the absence of a catalyst. organic-chemistry.org This one-pot approach demonstrates excellent functional-group tolerance and is a prime example of a green synthetic methodology. organic-chemistry.orgnih.gov The reaction of 3-bromophenylhydrazine with formamide under these conditions would be a direct route to this compound. The Pellizzari reaction, which involves the reaction of an amide and a hydrazide, can also be significantly accelerated using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating. wikipedia.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can lead to improved reaction rates and yields, particularly in heterogeneous systems. The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using ultrasound irradiation, often resulting in shorter reaction times and milder conditions compared to conventional methods. mdpi.comnih.govresearchgate.net While specific examples for the synthesis of this compound are not extensively documented, the general applicability of sonochemistry to triazole synthesis suggests its potential as a green alternative. mdpi.com

Solvent-Free Reaction Conditions

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental hazards associated with volatile organic compounds. An efficient and solvent-free reaction has been reported for the synthesis of aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles from trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride. organic-chemistry.org Although this example yields a different substitution pattern, it demonstrates the feasibility of solvent-free conditions for 1,2,4-triazole synthesis. The development of a solvent-free method for the preparation of this compound would represent a significant advancement in the green synthesis of this compound.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a "reagent" to drive chemical reactions. This approach can often be performed under mild conditions without the need for external oxidants or reductants. The electrochemical synthesis of 1-aryl-1,2,4-triazoles has been achieved through a multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium acetate in alcohols. organic-chemistry.org This method avoids the use of strong oxidants and transition-metal catalysts by utilizing electrogenerated reactive iodine species. organic-chemistry.org Another electrochemical approach involves the oxidative [3+2] annulation of hydrazones and amines, providing a metal-, acid-, and base-free route to functionalized 1,2,4-triazoles. sioc-journal.cnfrontiersin.org The electrochemical cyclization of hydrazones with cyanamide (B42294) also offers an eco-friendly pathway to 5-amino-1,2,4-triazole derivatives. bohrium.com

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The synthesis of 1,2,4-triazoles can proceed through several mechanistic pathways depending on the starting materials and reaction conditions.

The Pellizzari reaction , which forms a 1,2,4-triazole from an amide and a hydrazide, is believed to proceed through the initial nucleophilic attack of the hydrazide nitrogen on the amide carbonyl carbon. wikipedia.org This is followed by a series of condensation and cyclization steps, ultimately leading to the formation of the triazole ring after the elimination of water molecules. wikipedia.orgyoutube.com

In the metal-free synthesis from hydrazones and amines , the proposed mechanism involves a cascade of reactions. It is suggested to start with the formation of a double C-N bond, followed by an intramolecular cyclization and subsequent oxidative aromatization to furnish the stable 1,2,4-triazole ring. bohrium.com

For microwave-assisted synthesis from hydrazines and formamide , the proposed reaction pathway involves a transamidation followed by condensation with formamide. organic-chemistry.org The microwave irradiation significantly accelerates these steps, leading to rapid product formation.

Electrochemical syntheses often involve radical intermediates. For instance, in the electrochemical synthesis from aryl hydrazines, an in-situ generated reactive iodide radical or molecular iodine is believed to facilitate the oxidative cyclization process. organic-chemistry.org In the case of electrochemical synthesis from hydrazones, the reaction is thought to proceed via an electro-oxidative cyclization pathway where the hydrazone acts as a precursor to generate amphiphilic intermediates. nih.gov

The following table summarizes the key aspects of the discussed synthetic methodologies.

Synthetic MethodologyKey FeaturesStarting Materials (Example for 1-aryl-1,2,4-triazoles)
Metal-Free Protocols Avoids metal contamination, environmentally benign.N-cyanobenzimidates and hydrazines; Hydrazones and amines (with iodine catalyst); Amidines, isothiocyanates, and hydrazines.
Microwave-Assisted Rapid reaction times, high yields, clean reactions.Hydrazines and formamide; Amides and hydrazides (Pellizzari reaction). organic-chemistry.orgwikipedia.org
Ultrasound-Assisted Enhanced reaction rates, milder conditions.General applicability to various triazole syntheses. mdpi.com
Solvent-Free Minimizes waste, reduces environmental hazards.Amidrazones and anhydrides. organic-chemistry.org
Electrochemical Uses electricity as a clean reagent, avoids external oxidants.Aryl hydrazines, paraformaldehyde, NH4OAc; Hydrazones and amines. organic-chemistry.orgsioc-journal.cn

Proposed Reaction Mechanisms for Triazole Formation

The construction of the 1,2,4-triazole ring can be achieved through various synthetic strategies, each with a distinct reaction mechanism.

One of the classical methods is the Pellizzari reaction , which involves the reaction of an amide with a hydrazide, typically under the influence of heat. The proposed mechanism for this reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the 1,2,4-triazole ring.

Another prevalent method involves the [3+2] cycloaddition of nitrile imines with a suitable dipolarophile. Nitrile imines, which are transient intermediates, can be generated in situ from hydrazonyl chlorides in the presence of a base. These nitrile imines then undergo a regioselective cycloaddition with a nitrile, such as trifluoroacetonitrile, to form the 1,2,4-triazole ring. A plausible mechanism for this process involves the base-mediated formation of the nitrile imine, which then reacts with the nitrile in a concerted or stepwise fashion to afford the cycloadduct. This subsequently aromatizes to the stable 1,2,4-triazole. mdpi.com

Metal-catalyzed reactions also offer a powerful avenue for 1,2,4-triazole synthesis. For instance, copper-catalyzed reactions can facilitate the [3+2] cycloaddition of aryl diazonium salts with isocyanides. frontiersin.org The proposed mechanism for copper-catalyzed triazole formation often involves the formation of a copper-acetylide intermediate, which then coordinates with an azide (B81097) to form a six-membered metallacycle. This intermediate can then rearrange and undergo proteolysis to release the triazole product and regenerate the catalyst. researchgate.net

Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from the reaction of amidrazones with reagents like diethyl azodicarboxylate, catalyzed by triethylamine. nih.gov The reaction is believed to proceed through a [2+3] cycloaddition between two oxidized forms of the amidrazones. nih.gov

The table below summarizes various synthetic methods for 1,2,4-triazoles and their proposed mechanistic features.

Reaction Name/Type Reactants Key Mechanistic Steps Reference
Pellizzari ReactionAmide, HydrazideNucleophilic attack, intramolecular cyclization, dehydration youtube.com
[3+2] CycloadditionHydrazonyl chloride, NitrileIn situ generation of nitrile imine, cycloaddition mdpi.com
Copper-Catalyzed CycloadditionAryl diazonium salt, IsocyanideFormation of copper-acetylide, coordination, rearrangement, proteolysis frontiersin.orgresearchgate.net
Amidrazone-Based SynthesisAmidrazone, Diethyl azodicarboxylate[2+3] cycloaddition of oxidized amidrazones nih.gov

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of substituted 1,2,4-triazoles often presents challenges in controlling the regioselectivity, as multiple nitrogen atoms in the starting materials can react.

In the alkylation of the parent 1H-1,2,4-triazole, a mixture of N1 and N4-alkylated isomers is often obtained. The ratio of these isomers can be influenced by the reaction conditions, such as the base and solvent used. For example, alkylation of 1,2,4-triazole with 4-nitrobenzyl halides has been shown to yield a consistent 90:10 ratio of 1- and 4-alkylated isomers. researchgate.net The use of specific bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can favor the formation of the 1-substituted isomer. researchgate.net The choice of base is critical; for instance, using sodium ethoxide in ethanol (B145695) for alkylation of 1H-1,2,4-triazole leads to regioselective N1 alkylation, whereas aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazoles. chemicalbook.com

In the context of [3+2] cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the reacting species. The reaction of nitrile imines with nitriles, for instance, is highly regioselective. mdpi.com Similarly, the choice of metal catalyst can dictate the regiochemical outcome in cycloaddition reactions. For example, the reaction of aryl diazonium salts and isocyanides can yield 1,5-disubstituted 1,2,4-triazoles with a Cu(II) catalyst, while a Ag(I) catalyst selectively produces the 1,3-disubstituted isomers. frontiersin.orgorganic-chemistry.org

For the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from amidrazones, the reaction has been reported to be highly regioselective. nih.gov This selectivity is crucial for obtaining a single desired product.

Stereochemical considerations are generally not a factor in the synthesis of the aromatic 1,2,4-triazole ring itself. However, if chiral centers are present in the substituents being introduced, their stereochemistry must be controlled through appropriate synthetic strategies, such as using chiral starting materials or employing asymmetric catalysis.

The following table highlights key factors influencing regioselectivity in 1,2,4-triazole synthesis.

Synthetic Approach Influencing Factors Outcome Reference
Alkylation of 1H-1,2,4-triazoleBase, SolventMixture of N1 and N4 isomers; can be directed towards N1 researchgate.netchemicalbook.com
[3+2] CycloadditionElectronic and steric properties of reactants, Metal catalystHighly regioselective formation of specific isomers (e.g., 1,3- vs. 1,5-disubstituted) mdpi.comfrontiersin.orgorganic-chemistry.org
Amidrazone-based synthesisReaction conditionsHighly regioselective formation of 1,3,5-trisubstituted triazoles nih.gov

Reaction Pathways and Chemical Transformations of 1 3 Bromophenyl 1h 1,2,4 Triazole

Reactivity of the Triazole Core

The reactivity of 1-(3-bromophenyl)-1H-1,2,4-triazole is defined by the interplay of its two main components: the phenyl ring and the triazole heterocycle.

Electrophilic Aromatic Substitution on the Phenyl Ring (Conceptual)

The 1,2,4-triazole (B32235) ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. This deactivating effect is a consequence of the nitrogen atoms in the triazole ring pulling electron density away from the phenyl ring. Conceptually, any electrophilic attack would be directed to the positions meta to the triazole substituent. However, the presence of the bromine atom at the 3-position, which is also a deactivating and ortho-, para-directing group, further complicates the reactivity. The positions ortho and para to the bromine (positions 2, 4, and 6) are electronically deactivated by the triazole and sterically hindered. Therefore, forcing conditions would likely be required for reactions such as nitration or halogenation, and a mixture of products would be expected.

Nucleophilic Substitution at the Bromine Position (Conceptual)

The bromine atom on the phenyl ring of this compound is a prime site for nucleophilic substitution, most commonly through transition metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of a wide variety of substituents, making it a powerful tool for molecular diversification.

Reaction Type Catalyst/Reagents Product Type
Suzuki CouplingPd catalyst, base, boronic acid/esterAryl- or heteroaryl-substituted triazoles
Heck CouplingPd catalyst, base, alkeneAlkenyl-substituted triazoles
Sonogashira CouplingPd/Cu catalyst, base, terminal alkyneAlkynyl-substituted triazoles
Buchwald-Hartwig AminationPd catalyst, base, amineAmino-substituted triazoles
CyanationPd or Ni catalyst, cyanide sourceCyano-substituted triazoles

These reactions are fundamental in medicinal chemistry and materials science for creating libraries of compounds with diverse electronic and steric properties. The ability to precisely install different functional groups at this position is a key feature of this building block.

Transformations Involving the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can participate in various chemical transformations. frontiersin.org Alkylation reactions, for instance, can occur at the N2 or N4 positions, leading to the formation of triazolium salts. These quaternized derivatives can exhibit altered solubility and electronic properties and may serve as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. Additionally, the lone pairs on the nitrogen atoms allow the triazole ring to act as a ligand, coordinating to metal centers to form coordination polymers and metal-organic frameworks (MOFs). umich.edu The specific nitrogen atom that participates in the reaction can often be controlled by the choice of reagents and reaction conditions.

Role as a Synthetic Intermediate

The dual reactivity of the phenyl and triazole moieties makes this compound a valuable intermediate in the synthesis of more elaborate chemical structures.

Precursor in the Synthesis of Polyheterocyclic Systems

This compound is a key starting material for the construction of fused and linked polyheterocyclic systems. The bromine atom can be converted into other functional groups that can then participate in intramolecular cyclization reactions. For example, a Suzuki coupling to introduce a boronic acid at the bromine position, followed by a reaction with a suitably functionalized substituent on the triazole ring, could lead to the formation of a new heterocyclic ring fused to the triazole. Such strategies are employed to create novel scaffolds with potential biological activity. nih.govnih.gov The combination of the 1,2,4-triazole with other heterocycles like oxadiazoles (B1248032) or other triazoles can lead to compounds with interesting properties. nih.govnih.gov

Building Block for Complex Molecular Architectures

In the construction of complex molecules, this compound serves as a rigid scaffold to which various functionalities can be appended. uni.lulifechemicals.com Its defined geometry and the ability to perform selective transformations at both the phenyl and triazole rings allow for the systematic assembly of intricate three-dimensional structures. For instance, sequential cross-coupling reactions at the bromine position can introduce large and complex substituents. Simultaneously, the triazole nitrogens can be functionalized or used as coordination sites. This modular approach is highly valuable in drug discovery and the development of functional materials, where precise control over the final molecular architecture is crucial for achieving desired properties. researchgate.netnih.gov

Advanced Structural Characterization Methodologies

Single-Crystal X-ray Diffraction Analysis

There are no publicly available records of single-crystal X-ray diffraction studies for 1-(3-bromophenyl)-1H-1,2,4-triazole. This analysis is fundamental for definitively determining a molecule's three-dimensional structure in the solid state. The absence of this data means that critical information remains unknown:

Advanced Spectroscopic Techniques for Structural Elucidation

While basic commercial data may exist, detailed analyses using advanced spectroscopic methods are not found in the scientific literature for this compound.

Vibrational Spectroscopy (Infrared, UV-Visible) for Functional Group Analysis

Vibrational spectroscopy is a critical analytical tool for the elucidation of molecular structures by identifying the functional groups present in a compound. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into its chemical architecture. While specific, dedicated spectroscopic studies on this exact molecule are not extensively detailed in publicly available literature, a comprehensive analysis can be constructed based on the well-established spectroscopic characteristics of its constituent parts: the 3-bromophenyl group and the 1H-1,2,4-triazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational modes of its aromatic and heterocyclic structures. The primary functional groups and their anticipated vibrational frequencies are detailed below.

Aromatic C-H Stretching: The vibrations of the carbon-hydrogen bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹. For the 3-bromophenyl substituent, these bands are expected to be of weak to medium intensity.

Triazole C-H Stretching: The C-H bonds within the 1,2,4-triazole (B32235) ring also give rise to stretching vibrations, generally observed at slightly higher frequencies than aromatic C-H stretches, often above 3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are characteristic and usually appear as a set of sharp bands in the 1600-1450 cm⁻¹ region.

Triazole Ring Stretching (C=N and N=N): The 1,2,4-triazole ring contains both C=N and N=N double bonds, and their stretching vibrations are typically found in the 1600-1400 cm⁻¹ range. These can sometimes overlap with the aromatic C=C stretching bands.

C-N Stretching: The stretching vibration of the C-N bond linking the phenyl group to the triazole ring, as well as the C-N bonds within the triazole ring, are expected in the 1350-1150 cm⁻¹ region.

In-Plane and Out-of-Plane C-H Bending: The bending vibrations of the C-H bonds of the substituted benzene ring provide information about the substitution pattern. For a meta-substituted benzene ring, characteristic bands are expected in the 1250-1000 cm⁻¹ (in-plane) and 900-690 cm⁻¹ (out-of-plane) regions.

C-Br Stretching: The vibration of the carbon-bromine bond is typically observed as a strong band in the far-infrared region, usually between 600 and 500 cm⁻¹.

The following table summarizes the expected IR absorption bands for this compound based on the analysis of its functional groups and data from related compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchingAromatic (Phenyl)3100 - 3000Weak to Medium
C-H StretchingHeterocyclic (Triazole)> 3100Weak to Medium
C=C StretchingAromatic (Phenyl)1600 - 1450Medium to Strong
C=N and N=N StretchingHeterocyclic (Triazole)1600 - 1400Medium to Strong
C-N StretchingPhenyl-Triazole and Intra-ring1350 - 1150Medium
C-H In-Plane BendingAromatic (meta-substituted)1250 - 1000Medium to Weak
C-H Out-of-Plane BendingAromatic (meta-substituted)900 - 690Strong
C-Br StretchingAryl Halide600 - 500Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. The primary chromophores are the phenyl ring and the triazole ring, which are conjugated. This conjugation influences the position and intensity of the absorption bands.

The spectrum is expected to show absorptions corresponding to π → π* transitions. The benzene ring itself typically exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The 1,2,4-triazole ring also absorbs in the UV region.

When the phenyl and triazole rings are conjugated, as in this compound, a bathochromic (red) shift of these absorption maxima to longer wavelengths is anticipated, along with an increase in the molar absorptivity (hyperchromic effect). The presence of the bromine atom, a halogen substituent, can also contribute to a slight red shift.

Based on data for similar aromatic and heterocyclic compounds, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit strong absorption bands in the 200-300 nm range.

The following table outlines the anticipated UV-Visible absorption maxima for this compound.

Electronic Transition Chromophore Expected λmax (nm)
π → πConjugated Phenyl and Triazole Rings250 - 290
π → πPhenyl Ring~210

It is important to note that the exact positions and intensities of both IR and UV-Vis bands can be influenced by factors such as the solvent used for analysis and the physical state of the sample.

Computational and Theoretical Investigations of 1 3 Bromophenyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 1-(3-bromophenyl)-1H-1,2,4-triazole and its derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to determine its optimal three-dimensional structure. This involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. In the case of this compound, the key dihedral angle is between the bromophenyl and triazole rings. Studies on similar biaryl systems have shown that the potential energy surface can reveal multiple stable conformers with varying dihedral angles. ekb.eg The relative energies of these conformers are crucial for understanding the molecule's flexibility and its interactions in different environments. For instance, in bi-1,2,3-triazole systems, DFT calculations have identified several conformers with minimal energy differences, indicating a flexible structure. ekb.eg

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energies and Gaps)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com

For derivatives of 1,2,4-triazole (B32235), DFT calculations have been employed to determine these energies. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In some triazole derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is distributed over the triazole ring, indicating the likely sites for electronic transitions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for a Related Triazole Derivative

Parameter Energy (eV)
EHOMO -6.5743
ELUMO -2.0928
Energy Gap (ΔE) 4.4815

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a representative example. ajchem-a.com

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for triazole derivatives have shown good agreement with experimental findings. researchgate.netnih.gov The vibrational frequencies calculated by DFT can be assigned to specific molecular motions, aiding in the interpretation of experimental IR spectra. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts can help in the structural elucidation of newly synthesized compounds. researchgate.netnih.gov

Reactivity Descriptors

Global reactivity descriptors derived from HOMO and LUMO energies provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Global Hardness (η) : Describes the resistance to charge transfer. A higher value indicates a "harder" molecule, which is less reactive.

Global Softness (S) : The reciprocal of global hardness, indicating a "softer" and more reactive molecule.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Global Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Studies on various triazole derivatives have utilized these descriptors to understand their reactivity patterns and potential as anticancer agents or for other applications. acs.org

Table 2: Calculated Global Reactivity Descriptors for a Related Triazole Derivative

Parameter Value (eV)
Ionization Potential (I) 6.5743
Electron Affinity (A) 2.0928
Electronegativity (χ) 4.3335
Global Hardness (η) 2.2407
Global Softness (S) 0.2231
Electrophilicity Index (ω) 4.1893

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a representative example. ajchem-a.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment, such as in a solution.

Coordination Chemistry and Ligand Design

1-(3-bromophenyl)-1H-1,2,4-triazole as a Ligand

This compound is a member of the N-substituted triazole family, which are known to act as effective ligands in the construction of coordination compounds. The presence of three nitrogen atoms in the five-membered aromatic ring allows for multiple potential coordination sites. The nature of the substituent on the triazole ring can significantly influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure, stability, and reactivity of the resulting metal complexes.

While specific studies detailing the binding modes of this compound are not extensively documented in the available literature, the coordination behavior of the broader class of 1-substituted and 4-substituted 1,2,4-triazoles provides significant insights. 1,2,4-triazole (B32235) and its derivatives are well-recognized for their ability to act as bridging ligands, connecting two or more metal centers through the N1 and N2 atoms of the triazole ring. mdpi.commdpi.com This bridging capability often leads to the formation of polynuclear complexes and coordination polymers with one-, two-, or three-dimensional structures. mdpi.commdpi.com

In addition to the common N1,N2-bridging mode, other coordination modes for 1,2,4-triazoles have been observed, including monodentate coordination through one of the nitrogen atoms. The specific binding mode adopted is influenced by several factors, including the metal ion's coordination preferences, the reaction conditions, and the steric and electronic nature of the substituents on the triazole ring. For instance, in some complexes, the triazole ligand can act as a bidentate chelating ligand, although this is less common than the bridging mode.

The coordination of this compound to a metal center would likely result in various coordination geometries depending on the metal and other coordinating ligands. For transition metal complexes with related triazole ligands, geometries such as octahedral, tetrahedral, and square planar have been reported. ekb.egnih.gov For example, in trinuclear metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives, the central metal ion is in an octahedral MN6 configuration, while the terminal metal ions exhibit an MN3O3 fac-octahedral geometry. mdpi.com

Table 1: Common Coordination Geometries of Transition Metal Complexes with Triazole Ligands

Coordination GeometryTypical Metal IonsExample Ligand System
OctahedralMn(II), Fe(II), Co(II), Ni(II), Cu(II)Bridging 1,2,4-triazole derivatives
TetrahedralZn(II), Cd(II)4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol
Square PlanarCu(II), Pd(II)Schiff base derived from 1,2,4-triazole

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved by reacting a soluble metal salt with the triazole ligand in a suitable solvent. The choice of solvent is crucial and often involves polar solvents like water, ethanol (B145695), or acetonitrile (B52724) to facilitate the dissolution of the reactants. The reaction conditions, such as temperature and reactant molar ratios, can be varied to influence the final product's structure and dimensionality.

For instance, the synthesis of trinuclear transition metal complexes with bridging sulfonate-functionalized 1,2,4-triazole derivatives involves reacting the ligand with the corresponding perchlorate (B79767) metal salt in water. mdpi.com Similarly, a series of coordination complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol were prepared in an alcoholic medium. nih.gov In some cases, the self-assembly process leads to the formation of coordination polymers where the triazole ligand bridges metal centers. mdpi.com While specific synthetic procedures for metal complexes of this compound are not detailed in the reviewed literature, the general methods described for related triazole ligands would be applicable.

Electronic and Steric Influence of the Bromophenyl Moiety on Coordination

The presence of a 3-bromophenyl substituent at the N1 position of the 1,2,4-triazole ring is expected to have a significant impact on the ligand's coordination chemistry. This influence can be categorized into electronic and steric effects.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its high electronegativity, which can decrease the electron density on the triazole ring. This inductive effect can influence the pKa of the ligand and the strength of the coordinate bond it forms with a metal ion. A decrease in electron density on the nitrogen donor atoms might lead to weaker coordination to the metal center. Theoretical studies on halogen-substituted compounds have shown that halogen atoms can affect intermolecular interactions and crystal packing. nih.gov The electronic nature of substituents on triazole rings has been shown to influence the properties of the resulting materials, such as in the case of blue emitters for electroluminescence devices where electron-withdrawing groups play a key role. nih.gov

Applications in Materials Science

Precursor for Functional Organic Materials

The chemical architecture of 1-(3-bromophenyl)-1H-1,2,4-triazole makes it a valuable precursor for the synthesis of more complex functional organic materials. The presence of the bromine atom on the phenyl ring and the reactive nitrogen atoms within the triazole ring offer multiple sites for chemical modification and polymerization.

Research has demonstrated that the core structure of 1,2,4-triazole (B32235) can be systematically modified to create novel derivatives with tailored properties. For instance, studies on related bromo-phenyl triazole compounds have shown that the bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups. This allows for the construction of larger, conjugated systems with specific electronic and photophysical characteristics.

Furthermore, the triazole ring itself is a key building block in the synthesis of various functional polymers and coordination complexes. The nitrogen atoms can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. These materials are known for their applications in gas storage, catalysis, and sensing. While specific studies on the use of this compound as a direct precursor in these applications are emerging, the foundational chemistry of the triazole and bromophenyl groups strongly suggests its potential in these areas.

Potential in Optoelectronic Applications

The electronic properties of this compound and its derivatives have been a subject of investigation for their potential use in optoelectronic devices. The combination of the electron-withdrawing triazole ring and the tunable electronic nature of the bromophenyl group can lead to materials with interesting photophysical behaviors.

Derivatives of 1,2,4-triazole are known to exhibit fluorescence and have been explored for applications in organic light-emitting diodes (OLEDs) and other emissive technologies. The introduction of a bromophenyl group can influence the emission wavelength and quantum yield of these materials. Theoretical studies on related compounds suggest that the electronic transitions within these molecules can be tuned by modifying the substituents on the phenyl ring.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical switching, frequency conversion, and data storage. Organic molecules with large NLO responses are particularly sought after due to their high efficiency and ease of processing. The delocalized π-electron systems present in aromatic and heterocyclic compounds are a key feature for achieving significant NLO properties.

While direct experimental data on the NLO properties of this compound is limited in publicly available literature, theoretical studies on closely related triazole derivatives provide valuable insights. For instance, density functional theory (DFT) calculations on similar structures have been used to predict their hyperpolarizability, a key parameter for NLO activity. These studies indicate that the strategic placement of electron-donating and electron-withdrawing groups on the triazole and phenyl rings can significantly enhance the NLO response. The bromine atom in this compound can be considered a modifiable site to attach groups that would amplify these properties.

Role in Corrosion Inhibition Studies (Theoretical and Experimental Approaches)

The protection of metals from corrosion is a critical industrial challenge, and organic molecules, particularly those containing heteroatoms like nitrogen and sulfur, have been extensively studied as corrosion inhibitors. The 1,2,4-triazole ring, with its multiple nitrogen atoms and π-electrons, is an effective pharmacophore for corrosion inhibition. These features allow the molecule to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

While extensive research exists on various triazole derivatives as corrosion inhibitors for different metals in acidic and neutral environments, specific experimental and detailed theoretical studies on this compound are not widely reported in the reviewed scientific literature. However, the general principles of corrosion inhibition by triazole compounds can be extrapolated to understand its potential.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of corrosion inhibition by triazole derivatives. These studies typically investigate the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and the Mulliken charge distribution. A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests the ability to accept electrons from the metal, both of which contribute to strong adsorption.

Experimental investigations of triazole derivatives often involve electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). EIS provides information about the resistance of the protective film formed on the metal surface. The adsorption behavior of these inhibitors on the metal surface is often analyzed using adsorption isotherms, such as the Langmuir isotherm, to understand the nature of the interaction.

Future Research Directions and Outlook

Development of Novel and Green Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 1-(3-bromophenyl)-1H-1,2,4-triazole will undoubtedly focus on the development of novel and green synthetic pathways that offer improvements in terms of yield, atom economy, energy efficiency, and waste reduction.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Emerging green chemistry techniques, such as microwave-assisted organic synthesis (MAOS) and continuous-flow microfluidic synthesis , present promising alternatives. organic-chemistry.orgnih.gov These methods can significantly reduce reaction times, improve yields, and allow for safer and more controlled production. organic-chemistry.orgnih.gov For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation without a catalyst has been shown to be an efficient and mild method with excellent functional-group tolerance. organic-chemistry.org

Furthermore, the development of multicomponent reactions (MCRs) for the one-pot synthesis of 1-aryl-1H-1,2,4-triazoles is a highly attractive area of exploration. organic-chemistry.org MCRs offer the advantage of constructing complex molecules from simple starting materials in a single step, thereby minimizing purification steps and waste generation. An electrochemical multicomponent reaction of aryl hydrazines, for example, provides a metal-free and oxidant-free pathway to 1-aryl-1,2,4-triazoles. organic-chemistry.org Future research could focus on adapting these green methodologies specifically for the synthesis of this compound, potentially utilizing 3-bromophenylhydrazine as a key starting material.

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, enhanced safety. organic-chemistry.orgnih.gov
Continuous-Flow Microfluidic SynthesisPrecise control over reaction parameters, improved safety, scalability. nih.gov
Multicomponent Reactions (MCRs)High atom economy, reduced waste, simplified purification. organic-chemistry.org
Electrochemical SynthesisAvoidance of harsh oxidants and metal catalysts. organic-chemistry.org

Exploration of Advanced Functionalization Strategies for Enhanced Chemical Diversity

The bromine atom on the phenyl ring and the C-H bonds on the triazole ring of this compound serve as valuable handles for a wide array of functionalization reactions. Future research will focus on leveraging these sites to create a diverse library of derivatives with tailored properties.

Cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the phenyl ring is particularly amenable to these transformations, allowing for the introduction of various aryl, alkyl, and alkynyl groups. This would enable the synthesis of a vast range of novel compounds with potentially enhanced biological activities or material properties.

Another exciting frontier is the direct C-H functionalization of the triazole ring. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted triazoles. Research into transition-metal-catalyzed C-H activation will be instrumental in selectively modifying the triazole core of this compound, opening up new avenues for creating structurally complex molecules.

The development of regioselective functionalization methods will be crucial. Given the presence of multiple nitrogen atoms in the triazole ring, controlling the site of substitution is a significant challenge. Future studies will likely focus on developing catalytic systems and reaction conditions that allow for precise control over the regioselectivity of functionalization reactions.

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Synergy

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new, more efficient transformations. The synergy between computational and experimental approaches will be pivotal in achieving this deeper mechanistic insight.

Density Functional Theory (DFT) calculations can provide valuable information about reaction pathways, transition state geometries, and the electronic properties of reactants, intermediates, and products. acs.orgnih.gov For instance, DFT studies can be employed to elucidate the regioselectivity of electrophilic and nucleophilic substitution reactions on the triazole ring and to understand the role of catalysts in facilitating these transformations. acs.org By combining theoretical predictions with experimental observations from techniques like in-situ NMR spectroscopy, a comprehensive picture of the reaction mechanism can be constructed. acs.org

Such integrated studies can help to answer key questions, such as the preferred tautomeric form of the triazole ring under different conditions and the factors influencing the regioselectivity of functionalization reactions. This knowledge will not only be of fundamental academic interest but will also have practical implications for the rational design of more effective synthetic strategies.

Expanding Applications in Emerging Chemical Technologies Beyond Traditional Scopes

While the initial interest in 1,2,4-triazole (B32235) derivatives has often been in the realm of medicinal chemistry, the unique electronic and structural features of this compound suggest its potential for a much broader range of applications in emerging technologies.

In the field of materials science , the electron-deficient nature of the 1,2,4-triazole ring makes it an attractive building block for the development of novel organic electronic materials. Research could explore the synthesis of polymers and small molecules incorporating the this compound motif for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom provides a convenient point for polymerization or for tuning the electronic properties of the material through further functionalization.

The field of catalysis also presents exciting opportunities. The nitrogen atoms of the triazole ring can act as ligands for metal centers, making this compound a potential candidate for the development of novel catalysts. For example, 1,2,4-triazole anions have been identified as active acyl transfer catalysts. acs.org Future research could focus on designing and synthesizing chiral derivatives of this compound for use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Furthermore, the ability of triazoles to form stable complexes with metal ions could be exploited in the development of coordination polymers and metal-organic frameworks (MOFs) . These materials have a wide range of potential applications, including gas storage, separation, and catalysis. The bromo- and triazole functionalities of this compound offer multiple coordination sites for the construction of novel and functional supramolecular architectures.

Q & A

Q. What synthetic methodologies are commonly employed for 1-(3-bromophenyl)-1H-1,2,4-triazole, and how can reaction yields be optimized?

The synthesis typically involves cyclocondensation of appropriate precursors. For example, a one-pot protocol using NaOH as a base under reflux conditions can yield 1,2,4-triazole derivatives efficiently (~70–85% yield) . Optimization strategies include:

  • Precursor selection : Bromophenyl-substituted hydrazides or thioureas as starting materials.
  • Reaction conditions : Temperature control (80–100°C), solvent polarity adjustment (e.g., ethanol or DMF), and stoichiometric balance of reagents .
  • Purification : Column chromatography or recrystallization to isolate the pure product.

Q. What analytical techniques are critical for structural characterization of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substitution patterns (e.g., bromophenyl proton signals at δ 7.2–8.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 254.0 for C8 _8H6 _6BrN3_3) .
  • X-ray crystallography : To resolve crystal packing and confirm stereoelectronic effects, as demonstrated for structurally analogous triazoles .

Q. How do physicochemical properties (e.g., pKa, solubility) influence experimental design?

The pKa of 1,2,4-triazole derivatives varies significantly with solvent polarity. For instance:

  • In water, the triazole N–H group has a pKa ~9.5–10.5, but this shifts to 7.8–8.5 in DMSO due to solvent hydrogen-bonding effects .
  • Solubility can be enhanced using polar aprotic solvents (e.g., DMSO, DMF) or via salt formation (e.g., sodium or hydrochloride salts) . These properties dictate solvent choice for biological assays or crystallization.

Q. What preliminary biological screening models are suitable for evaluating bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Enzyme inhibition : COX-2 or TYK2 inhibition studies using fluorometric or colorimetric assays (IC50 _{50} values) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced activity?

Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level predicts:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for target binding (e.g., bromine’s electron-withdrawing effect enhances electrophilicity) .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with stability and reactivity. A smaller gap (<4 eV) suggests higher reactivity .
  • Docking studies : Virtual screening against COX-2 or TYK2 active sites to prioritize synthetic targets .

Q. How do substituent variations (e.g., alkyl, aryl) on the triazole ring impact biological activity?

  • Bromophenyl group : Enhances lipophilicity and π-stacking with aromatic residues in enzyme pockets (e.g., TYK2’s Phe-1167) .
  • Thione derivatives : 4-Substituted-5-thione analogs show improved antimicrobial activity due to thiol-mediated redox interactions .
  • Methoxy groups : Increase metabolic stability but may reduce solubility, requiring prodrug strategies .

Q. Why do solvent effects lead to contradictory data in physicochemical or biological studies?

  • Solvatochromism : Solvent polarity alters UV-Vis absorption maxima (e.g., bathochromic shifts in DMSO vs. ethanol) .
  • Hydrogen bonding : Protic solvents stabilize zwitterionic forms, affecting pKa and enzyme binding .
  • Aggregation : Nonpolar solvents induce self-assembly, reducing bioavailability in cell-based assays .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified), solvent controls, and endpoint measurements (e.g., IC50 _{50} vs. EC50 _{50}).
  • Control substituent effects : Compare analogs with identical substituents but varying positions (e.g., 2- vs. 3-bromophenyl) .
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic activity) .

Q. What pharmacological targets are emerging for bromophenyl-triazole derivatives?

  • TYK2 inhibitors : 3-Bromo-2-methoxyphenyl analogs show nanomolar inhibition (IC50 _{50} < 50 nM) in autoimmune disease models .
  • Anticancer agents : Pro-apoptotic effects via Bcl-2/Bax modulation in leukemia cell lines (e.g., K562) .
  • Antifungal applications : Synergy with azoles against Candida albicans by targeting lanosterol demethylase .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use nitrile gloves, fume hoods, and eye protection due to potential irritancy .
  • Storage : Stable at 2–8°C under inert gas (argon) to prevent oxidation .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.